molecular formula C3H10ClN B12305426 Trimethyl-d6-amine HCl (dimethyl-d6)

Trimethyl-d6-amine HCl (dimethyl-d6)

Cat. No.: B12305426
M. Wt: 101.61 g/mol
InChI Key: SZYJELPVAFJOGJ-TXHXQZCNSA-N
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Description

Trimethyl-d6-amine HCl (dimethyl-d6) is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to act as a stable isotope label. The chemical formula for Trimethyl-d6-amine HCl (dimethyl-d6) is (CD3)2NH·HCl, and it is commonly used in various analytical and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Trimethyl-d6-amine HCl (dimethyl-d6) typically involves the reaction of deuterated dimethylamine with hydrochloric acid. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of Trimethyl-d6-amine HCl (dimethyl-d6) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in specialized facilities equipped to handle deuterium gas and other reagents safely .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-d6-amine HCl (dimethyl-d6) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted amines .

Scientific Research Applications

Trimethyl-d6-amine HCl (dimethyl-d6) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl-d6-amine HCl (dimethyl-d6) primarily involves its role as a stable isotope label. By replacing hydrogen atoms with deuterium, the compound allows researchers to track and study molecular interactions and transformations with high precision. The deuterium atoms do not significantly alter the chemical properties of the compound, making it an ideal tool for various analytical techniques .

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine HCl: The non-deuterated version of Trimethyl-d6-amine HCl (dimethyl-d6), commonly used in similar applications but without the benefits of stable isotope labeling.

    Trimethylamine HCl: Another related compound, differing in the number of methyl groups attached to the nitrogen atom.

Uniqueness

Trimethyl-d6-amine HCl (dimethyl-d6) is unique due to its deuterium content, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium allows for more precise tracking and analysis in NMR spectroscopy and other techniques, making it a valuable tool in scientific research .

Properties

Molecular Formula

C3H10ClN

Molecular Weight

101.61 g/mol

IUPAC Name

1,1,1-trideuterio-N-methyl-N-(trideuteriomethyl)methanamine;hydrochloride

InChI

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3;

InChI Key

SZYJELPVAFJOGJ-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)C.Cl

Origin of Product

United States

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